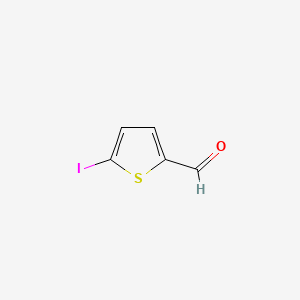

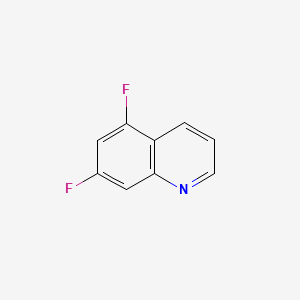

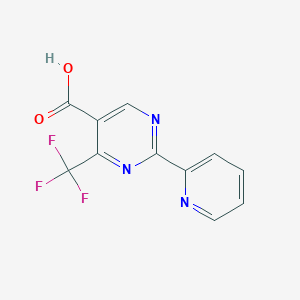

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

概要

説明

The compound "1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione" is a heterocyclic compound that is part of a broader class of compounds with significant biological activities and potential applications in various fields, including medicinal chemistry and materials science. The related compounds discussed in the provided papers include derivatives of pyrrolidine-2,3-dione and 1,4-dihydropyrrolo[3,2-b]pyrrole, which are of interest due to their structural characteristics and properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and strategic placement of substituents to achieve desired properties. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole were synthesized using a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Similarly, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one was prepared via a three-component reaction, and its derivatives were obtained through further reactions with aliphatic amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques, including 1D and 2D NMR, and high-resolution mass spectrometry. The placement of electron-withdrawing and electron-donating groups influences the molecular conformation and the photophysical properties of the compounds. For example, the title compound of paper features a planar structure except for the pyrrolidin ring, which adopts an envelope conformation, and the supermolecular assembly is reinforced by π-π interactions and hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of substituents on the pyrrole-2,5-dione nucleus. For instance, methylation of the nitrogen or the 3-hydroxy substituent in 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives dramatically reduced their potency as inhibitors of glycolic acid oxidase, indicating the importance of the acidic functions for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as fluorescence and two-photon absorption, are directly related to their molecular structure. The tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole displayed strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence. The two-photon absorption cross-section values were also significant, which is notable given the limited conjugation in these propeller-shaped dyes . The biological activity of the pyrrolidine-2,3-dione derivatives is also noteworthy, as some derivatives have shown to be potent inhibitors of glycolic acid oxidase, with potential therapeutic applications .

科学的研究の応用

Corrosion Inhibition

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their potential as corrosion inhibitors. These compounds demonstrated effective inhibition against the corrosion of carbon steel in hydrochloric acid solutions. Their efficiency increased with concentration, and they adhered to the steel surface through a chemisorption process, as evidenced by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Safety And Hazards

The safety and hazards of “1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione” are not known. However, the related compound “(4-Fluoro-3-nitrophenyl)(phenyl)Methanone” has a safety data sheet available6.

将来の方向性

There is no specific information on the future directions of “1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione”. However, the related compound “4-fluoro-3-nitrophenyl azide” has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics5.

特性

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVMFULBBEITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382566 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

67154-40-9 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

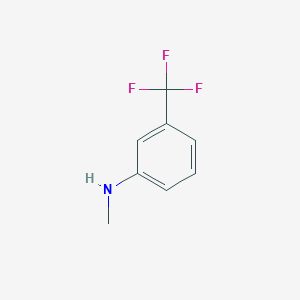

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)